[5',5''-2H2]2'-Deoxyguanosine monohydrate is a modified form of 2'-deoxyguanosine, a nucleoside that plays a critical role in the structure and function of DNA. The compound is characterized by the incorporation of two deuterium atoms at the 5' position of the deoxyribose sugar, which distinguishes it from its non-deuterated counterpart. This isotopic labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.
The compound is classified under purine nucleosides, which are essential components of nucleic acids. Its Chemical Abstracts Service (CAS) number is 478511-28-3, and it has a molecular formula of C10H13N5O4·H2O. The molecular weight is approximately 287.27 g/mol due to the presence of water in its hydrated form .
The synthesis of [5',5''-2H2]2'-deoxyguanosine monohydrate typically involves several steps:
The specific synthetic routes may vary depending on the desired yield and purity, but they generally aim to maximize the incorporation of deuterium while minimizing by-products .
The structure of [5',5''-2H2]2'-deoxyguanosine monohydrate features a deoxyribose sugar linked to a guanine base. The presence of deuterium at the 5' position alters its physical properties slightly compared to non-deuterated forms.
The structural formula can be represented as follows:
[5',5''-2H2]2'-deoxyguanosine monohydrate participates in various biochemical reactions typical of nucleosides:
These reactions are essential for understanding its role in cellular metabolism and DNA repair mechanisms .
The mechanism of action for [5',5''-2H2]2'-deoxyguanosine monohydrate primarily revolves around its incorporation into DNA during replication. When incorporated, the presence of deuterium can alter the physical properties (e.g., stability and reactivity) of the resulting DNA strand. This isotopic labeling allows researchers to track DNA synthesis and degradation processes in vivo and in vitro.
In studies involving oxidative stress or DNA damage, this compound can help elucidate pathways involved in repair mechanisms, as its unique isotopic signature allows for precise tracking through mass spectrometry and nuclear magnetic resonance spectroscopy techniques .
These properties make [5',5''-2H2]2'-deoxyguanosine monohydrate suitable for various laboratory applications, particularly in studies involving nucleic acid chemistry .
[5',5''-2H2]2'-deoxyguanosine monohydrate is utilized extensively in scientific research:
Site-specific deuterium labeling at the 5′ position of 2′-deoxyguanosine is achieved through enzymatic phosphorylation using isotopically tailored cofactors. Deoxyribonucleoside kinases (dNKs) or guanosine-specific kinases catalyze the transfer of deuterated phosphate groups from [γ-¹⁸O₃,²H₂]ATP to the 5′-OH of deoxyguanosine. This reaction yields 5′-[²H₂]-deoxyguanosine monophosphate (5′-d₂-dGMP), which is subsequently dephosphorylated under controlled pH conditions to prevent deuterium loss, generating the target compound [5',5''-²H₂]-2'-deoxyguanosine [7] [10]. Alternative approaches employ phosphorolysis of guanine from natural DNA strands followed by enzymatic re-synthesis using deuterated deoxyribose-1-phosphate donors. This method leverages DNA phosphorylases in a reversible reaction where the equilibrium is shifted toward nucleoside synthesis by excess deuterated sugar donors [7].
Table 1: Enzymatic Methods for 5′-Deuterium Incorporation
Enzyme Class | Deuterated Cofactor/Substrate | Product | Isotopic Purity |
---|---|---|---|
Deoxyribonucleoside kinases | [γ-¹⁸O₃,²H₂]ATP | 5′-d₂-dGMP | >98% [²H₂] |
Purine nucleoside phosphorylase | 2-Deoxy-α-D-ribofuranose-1-[²H₂]-phosphate | [5',5''-²H₂]-dG | 95–98% |
Phosphatases (alkaline) | D₂O buffer (pH 9.0) | [5',5''-²H₂]-2′-deoxyguanosine | >95% retention |
Key challenges include isotopic dilution due to endogenous hydrogen pools in enzymatic systems. This is mitigated by deuterium oxide (D₂O)-based reaction buffers and purified enzymes with minimized exchangeable hydrogens. The stereochemical integrity at C5′ is preserved as enzymatic phosphorylation proceeds with retention of configuration [7] [10].
Solid-phase synthesis enables precise deuterium incorporation at the 5′ position using protected [5′,5′-²H₂]-deoxyguanosine phosphoramidites. The ribose deuteration is achieved pre-synthesis through NaBD₄ reduction of 5′-aldehyde derivatives or catalytic deuteration of 5′-vinyl precursors. The labeled deoxyguanosine is then protected at exocyclic amines (isobutyryl) and 5′-OH (4,4′-dimethoxytrityl, DMTr) before phosphitylation to form the 3′-phosphoramidite monomer. Fluoride-labile 2′-OH protecting groups—tert-butyldimethylsilyl (tBDMS) or [(triisopropylsilyl)oxy]methyl (TOM)—are preferred due to their compatibility with deuterated moieties and stability during chain elongation [1] [4] [10].
Automated synthesis employs iterative coupling cycles:
After assembly, global deprotection uses methylamine for nucleobase groups and tetra-n-butylammonium fluoride (TBAF) for silyl ethers. Chromatographic purification (reverse-phase HPLC) isolates the monohydrate crystal form. The method achieves >99% isotopic incorporation per 5′ site but is currently limited to oligonucleotides <60 nt due to cumulative coupling inefficiencies (~99% per step) [1] [10].
Direct H/D exchange at C5′ of deoxyribose requires precise control of stereochemistry and minimization of isotopic scrambling. Metal-catalyzed exchange using Pd/C or PtO₂ in D₂O achieves partial deuteration but lacks site specificity. Instead, de novo synthetic routes from deuterated precursors yield higher selectivity:
Table 2: Parameters for Optimized Deuterium Exchange at C5′
Method | Conditions | Deuteration Efficiency | Stereospecificity |
---|---|---|---|
NaBD₄ reduction of 5′-aldehyde | 0°C, THF/D₂O (9:1), 30 min | >99% [²H₂] | Retention |
Acid catalysis (EX2) | pD 2.5, 4°C, 12h | 40–60% per H | Racemization risk |
Base catalysis | pD 10.5, 0°C, 1h | 70–80% per H | Retention |
Heterogeneous catalysis | 5% Pd/C, D₂O, 25°C, 24h | 50–65% (non-specific) | Partial racemization |
Critical side reactions include epimerization at C4′ under strong acid/base conditions and β-elimination at C5′-C4′ bonds in alkaline media. These are suppressed by buffering near physiological pH and minimizing reaction duration. Post-exchange crystallization as the monohydrate stabilizes deuterium retention through hydrogen-bonded networks in the solid state [5] [8] [9].
Declared Compounds:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6